molecular formula C24H25BrN4O5 B2642697 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892286-93-0

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione

Katalognummer: B2642697
CAS-Nummer: 892286-93-0
Molekulargewicht: 529.391
InChI-Schlüssel: CRRZNWXROVAHOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H25BrN4O5 and its molecular weight is 529.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure which includes a tetrahydroquinazoline core, a bromine substituent, and a benzodioxole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Preliminary studies indicate that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB, which is critical in cancer biology and inflammation.

Antitumor Activity

Research has demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies using gastric cancer cell lines (SGC-7901 and BGC-823) showed that the compound inhibited cell growth and induced apoptosis. The mechanism involved the downregulation of NF-kB signaling pathways, leading to reduced expression of anti-apoptotic proteins .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Broad-Spectrum Activity : It has been tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Case Studies

A series of case studies have highlighted the efficacy of this compound in various biological assays:

  • Clonogenic Assay : This assay confirmed the compound's ability to reduce colony formation in cancer cells, indicating its potential as a chemotherapeutic agent.
  • Matrigel Invasion Assay : The compound significantly reduced the invasiveness of cancer cells through extracellular matrices, further supporting its role in inhibiting metastasis .

Data Summary

Biological ActivityCell Line/PathogenEffect ObservedMechanism
AntitumorSGC-7901Growth inhibitionNF-kB downregulation
AntitumorBGC-823Apoptosis inductionApoptotic pathway activation
AntimicrobialStaphylococcus aureusGrowth inhibitionCell wall synthesis disruption
AntimicrobialEscherichia coliGrowth inhibitionMembrane integrity loss

Eigenschaften

IUPAC Name

3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrN4O5/c25-17-4-5-19-18(13-17)23(31)29(24(32)26-19)7-1-2-22(30)28-10-8-27(9-11-28)14-16-3-6-20-21(12-16)34-15-33-20/h3,6,12,17-19H,1-2,4-5,7-11,13-15H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOIUDUOJUWXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=O)N2)CCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.